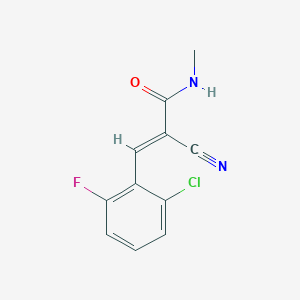![molecular formula C13H16Cl4NO4P B11987368 Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is a complex organic compound with the molecular formula C13H16Cl4NO4P It is known for its unique structure, which includes a phosphonate group, a trichloromethyl group, and a chlorobenzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate typically involves multiple steps. One common method starts with the reaction of diethyl phosphite with trichloroacetaldehyde to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trichloromethyl group or the chlorobenzoyl amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, such as enzymes or receptors. The trichloromethyl group and the phosphonate moiety are likely involved in these interactions, potentially affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate: This compound has a similar structure but with a vinyl group instead of a trichloromethyl group.
Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate: Another related compound with a thiophene ring and carboxylate groups.
Uniqueness
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is unique due to its combination of a trichloromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H16Cl4NO4P |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
2-chloro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl4NO4P/c1-3-21-23(20,22-4-2)12(13(15,16)17)18-11(19)9-7-5-6-8-10(9)14/h5-8,12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
MXNZIWHLOZJVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)

![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)




![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)
